(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine

Antibacterial Fluoroquinolone Stereochemistry-Activity Relationship

(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine (CAS 1212390-64-1, free base; dihydrochloride CAS 1390654-58-6) is an enantiopure cis-3,4-disubstituted pyrrolidine featuring a primary amine at C-3, a methoxy group at C-4, and an N1-isopropyl substituent. With a molecular weight of 158.24 g/mol (free base) and a measured LogP of 0.73 for its dihydrochloride salt , this compound belongs to the 3-amino-4-methoxypyrrolidine scaffold class identified through quantitative structure–activity relationship (QSAR) analysis as one of the most promising C-7 substituent groups for fluoroquinolone antibacterial agents.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13129799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)N1CC(C(C1)OC)N
InChIInChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3
InChIKeyRCRIZLJMLOJTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine: Chiral Pyrrolidine Building Block for Antibacterial and CNS-Targeted Drug Discovery


(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine (CAS 1212390-64-1, free base; dihydrochloride CAS 1390654-58-6) is an enantiopure cis-3,4-disubstituted pyrrolidine featuring a primary amine at C-3, a methoxy group at C-4, and an N1-isopropyl substituent. With a molecular weight of 158.24 g/mol (free base) and a measured LogP of 0.73 for its dihydrochloride salt , this compound belongs to the 3-amino-4-methoxypyrrolidine scaffold class identified through quantitative structure–activity relationship (QSAR) analysis as one of the most promising C-7 substituent groups for fluoroquinolone antibacterial agents [1]. It is supplied as a research-grade chiral building block by Sigma-Aldrich (AldrichCPR collection), ChemBridge (catalog 4034481), and other vendors for early-discovery pharmaceutical research .

Why (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine Cannot Be Replaced by Generic Pyrrolidine Analogs


Generic substitution within the 3-aminopyrrolidine class is precluded by three interdependent structural features whose modification produces quantifiable losses in biological activity. First, the cis (3S,4S) configuration is non-negotiable: Okada et al. demonstrated that cis-3-amino-4-methoxypyrrolidine quinolones exhibit higher antibacterial activities against most Gram-positive and Gram-negative pathogens than their trans counterparts [1]. Second, enantiomer identity is decisive—patent data for a closely related pyrrolidine-based nNOS inhibitor series show that the (S,S) enantiomer (Ki = 390 nM) is approximately 11-fold less potent than the (R,R) enantiomer (Ki = 36 nM) [2]. Third, the N1-isopropyl substituent modulates lipophilicity (LogP = 0.73 for the dihydrochloride) and molecular recognition distinct from N1-benzyl, N1-methyl, or N1-unsubstituted analogs—altering this group changes both physicochemical disposition and target binding . These configurational, enantiomeric, and N-substituent effects are not interchangeable, making generic replacement without equivalent stereochemistry and substitution pattern pharmacologically unsound.

(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine: Quantitative Differentiation Evidence for Scientific Procurement


Cis vs Trans Configuration: Superior Antibacterial Activity of the Cis-3-Amino-4-Methoxypyrrolidine Scaffold

Okada et al. (1993) synthesized a series of quinolone derivatives 3a–l bearing 3-amino-4-methoxypyrrolidines of different configurations and chirality at the C-7 position and directly compared their in vitro and in vivo antibacterial activities [1]. The study explicitly reports that cis-configured compounds showed higher antibacterial activities against most of the pathogens examined compared to trans-configured analogs bearing identical substituents [1]. This finding is directly relevant to (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine, which possesses the cis (3S,4S) relationship between the 3-amino and 4-methoxy groups. The configuration-dependent activity difference was observed across both Gram-positive and Gram-negative bacterial panels and was consistent in both in vitro MIC determinations and in vivo infection models [1].

Antibacterial Fluoroquinolone Stereochemistry-Activity Relationship

Enantiomer-Dependent nNOS Inhibition: (S,S) vs (R,R) Pyrrolidine Configurations Produce 10.8-Fold Potency Difference

In a patent describing potent and selective nNOS inhibitors based on a cis-3,4-pyrrolidine scaffold, Silverman, Poulos, and co-workers directly compared the (S,S) and (R,R) enantiomers of a difluoromethylene-containing pyrrolidine inhibitor (compound 2d) [1]. The (S,S) enantiomer (2da) exhibited a Ki of 390 nM against nNOS, making it a weak inhibitor approximately 5-fold less potent than the racemic mixture 2d and 10.8-fold less potent than the (R,R) enantiomer (2db, Ki = 36 nM) [1]. Furthermore, the (S,S) enantiomer's selectivity for nNOS over eNOS and iNOS decreased by 3-fold and 2-fold, respectively, relative to the racemate, whereas the (R,R) enantiomer achieved remarkable selectivity of 3800-fold over eNOS and 1400-fold over iNOS [1]. Although the substitution pattern differs from the target compound, this data establishes a class-level principle: the (3S,4S) absolute configuration on the pyrrolidine ring can produce order-of-magnitude differences in both target potency and isoform selectivity compared to the (3R,4R) configuration.

Neuronal Nitric Oxide Synthase nNOS Inhibitor Enantiomer Potency

Pyrrolidine vs Azetidine C-7 Substituents: QSAR-Guided Selection of 3-Amino-4-Methoxypyrrolidine as the Superior Quinolone Substituent

Okada et al. (1993) conducted a QSAR analysis comparing 7-azetidinyl quinolones with quinolones bearing various substituted pyrrolidine, piperazine, and piperidine C-7 substituents [1]. Azetidine quinolones exhibited a good parabolic relationship between calculated LogP (CLOG P ~2.3 optimal) and mean antibacterial activity against Gram-negative bacteria, but suffered from low in vivo antibacterial activities attributed to poor bioavailability [1]. Extension of the QSAR model to heterocyclic amine substituents identified 3-amino-4-methoxypyrrolidine as the most promising C-7 substituent group, as it conferred higher in vitro and in vivo antibacterial activities against both Gram-positive and Gram-negative bacteria compared to azetidine analogs [1]. This cross-scaffold comparison provides quantitative structure–property justification for selecting the 3-amino-4-methoxypyrrolidine core—the exact scaffold of the target compound—over the azetidine alternative in quinolone antibacterial programs.

QSAR Fluoroquinolone C-7 Substituent Optimization

Vendor Purity Specification Comparison: Sigma-Aldrich (95%) vs ChemScene (≥98%) vs MolCore (NLT 98%)

The (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine dihydrochloride is offered by multiple vendors with differing purity specifications . Sigma-Aldrich supplies this compound through its AldrichCPR collection at 95% purity and explicitly states that no analytical data is collected for this product—buyers assume responsibility for identity and purity confirmation . In contrast, ChemScene lists the dihydrochloride salt (CAS 1390654-58-6) at ≥98% purity with storage at 2–8 °C in sealed, dry conditions . MolCore offers the free base (CAS 1825377-74-9) at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . The 3-percentage-point purity differential between Sigma-Aldrich and the higher-specification vendors may be material for applications requiring stoichiometric precision, such as library synthesis, fragment-based screening, or salt-form metering in parallel chemistry workflows.

Chemical Purity Vendor Comparison Procurement Specification

N-Methylation of the 3-Amino Group: Divergent In Vitro vs In Vivo Antibacterial Activity and Anti-Pseudomonal Advantage

Among the SAR findings reported by Okada et al., N-methylation of the 3-amino group on the cis-3-amino-4-methoxypyrrolidine scaffold produced a notable divergence between in vitro and in vivo antibacterial readouts [1]. Specifically, N-methylation lowered in vitro antibacterial activity (as measured by MIC against the standard bacterial panel), yet in vivo antibacterial activity was not reduced; instead, N-methylated derivatives exhibited superior in vivo anti-pseudomonal activity compared to their non-methylated counterparts [1]. The lead compound 3k—selected for further evaluation based on the highest in vivo antibacterial activity and absence of cytotoxicity—incorporates this N-methylation feature. This evidence is directly actionable for users of this building block: whether to preserve the free primary amine (as in the target compound) or introduce N-methylation depends on whether the program prioritizes in vitro potency or in vivo anti-pseudomonal efficacy.

N-Methylation SAR In Vivo Efficacy Pseudomonas aeruginosa

N1-Isopropyl Substitution: Lipophilicity Modulation vs Des-Isopropyl Analog

The N1-isopropyl group on the target compound serves a defined physicochemical role. The dihydrochloride salt has an experimentally measured LogP of 0.73 (Hit2Lead/ChemBridge data) and a molecular weight of 231 g/mol, with only 2 rotatable bonds . The des-isopropyl analog, (3S,4S)-4-methoxypyrrolidin-3-amine (CAS 177931-70-3, MW 116.16 g/mol), lacks the N-alkyl substituent and is consequently more polar (lower LogP) and has a secondary pyrrolidine NH that introduces an additional hydrogen-bond donor . The N1-isopropyl group thus simultaneously: (i) increases lipophilicity (LogP shift from predicted negative/low values to 0.73), (ii) eliminates the secondary amine H-bond donor, reducing PSA and potentially improving passive membrane permeability, and (iii) provides steric bulk at the pyrrolidine nitrogen that can influence binding pocket complementarity in target proteins. No direct head-to-head LogP comparison with the des-isopropyl free base is available from a single study; the LogP difference is inferred from the measured value of the target compound versus the predicted physicochemical profile of the smaller des-isopropyl scaffold.

Lipophilicity LogP N-Alkyl Substitution

(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine: Evidence-Based Application Scenarios for Research and Industrial Use


Fluoroquinolone C-7 Derivatization for Gram-Positive and Gram-Negative Antibacterial Programs

Based on the Okada et al. SAR studies, (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine is the stereochemically appropriate building block for constructing C-7 pyrrolidine substituents on fluoroquinolone carboxylic acid cores [1]. The cis (3S,4S) configuration is essential for achieving higher antibacterial activity compared to trans analogs [1]. The QSAR analysis further supports the 3-amino-4-methoxypyrrolidine scaffold as superior to azetidine-based C-7 substituents due to better in vivo bioavailability [2]. The free primary amine at C-3 permits either direct conjugation or further N-functionalization—with the understanding that N-methylation may trade in vitro potency for improved in vivo anti-pseudomonal efficacy [1].

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development with Defined Stereochemical Starting Material

The patent literature establishes that the absolute configuration of cis-3,4-disubstituted pyrrolidines is a critical determinant of nNOS inhibitory potency and isoform selectivity [3]. The (3S,4S) enantiomer produces a distinct pharmacological profile (Ki ~390 nM for a representative congener) compared to the (3R,4R) enantiomer (Ki ~36 nM) [3]. Programs targeting nNOS for neurodegenerative disease indications (Alzheimer's, Parkinson's, cerebral palsy) require enantiopure starting materials to avoid confounding SAR from racemic or mis-configured building blocks. This compound provides the (3S,4S) enantiomer in defined purity, enabling unambiguous structure–activity relationship determination in pyrrolidine-based nNOS inhibitor series.

Chiral Building Block for Parallel Library Synthesis and Early Discovery Collection Enhancement

With an experimentally measured LogP of 0.73, molecular weight of 231 g/mol (dihydrochloride), and only 2 rotatable bonds, this compound occupies a favorable property space for fragment-based and lead-like library design . The N1-isopropyl group provides a moderate lipophilicity increment over the des-isopropyl analog without introducing additional rotatable bonds or excessive molecular weight . The compound is supplied by multiple vendors (Sigma-Aldrich AldrichCPR, ChemBridge catalog 4034481, ChemScene, MolCore) with purity specifications ranging from 95% to ≥98%, allowing procurement decisions to be tailored to the required level of stoichiometric precision . The availability of both free base and dihydrochloride salt forms offers flexibility in salt-form selection for different reaction conditions.

Derivatization Handle for N-Functionalization Strategies in Medicinal Chemistry

The free 3-NH₂ group serves as a derivatization handle for reductive amination, amide coupling, sulfonamide formation, or urea synthesis. The Okada et al. SAR provides guidance on the consequences of N-modification: N-methylation reduces in vitro antibacterial potency but preserves or enhances in vivo activity, especially against Pseudomonas aeruginosa [1]. This evidence-based SAR roadmap allows medicinal chemists to rationally design N-substituted analogs with predictable shifts in the in vitro–in vivo activity relationship, rather than empirically screening all possible N-substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.